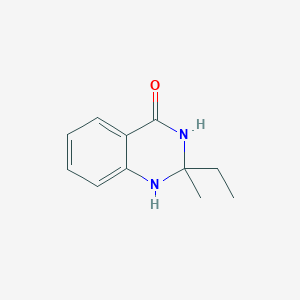

2-Etil-2-metil-1,3-dihidroquinazolin-4-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one is a chemical compound with the molecular formula C11H14N2O . It belongs to the class of compounds known as quinazolinones, which are heterocyclic compounds containing a quinazoline moiety substituted by a ketone group . Quinazolinones and their derivatives are known to possess a wide range of pharmacological and biological properties such as anti-inflammatory, antitumor, anticancer, antibacterial, and diuretic activities .

Synthesis Analysis

The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, including 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one, typically involves a one-pot, three-component reaction of isatoic anhydride, amines, and aldehydes . This method is considered efficient and eco-friendly, especially when using 2-methyl tetrahydrofuran (2-MeTHF) as an alternative solvent to tetrahydrofuran (THF) in the first step .

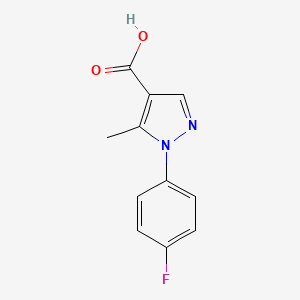

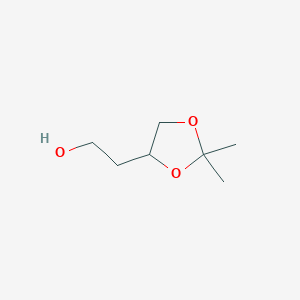

Molecular Structure Analysis

The molecular structure of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one consists of a quinazolinone ring substituted by ethyl and methyl groups . The exact structure can be confirmed using various spectroscopic techniques including EI-MS, HREI-MS, 1H, and 13C-NMR .

Chemical Reactions Analysis

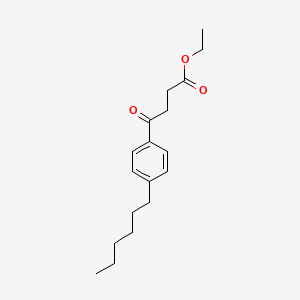

2,3-Dihydroquinazolin-4(1H)-one derivatives can undergo various chemical reactions. For instance, they can be oxidized to their corresponding quinazolin-4(3H)-one analogues . They can also react with different reagents such as acetylacetone, ethyl acetoacetate, and diethylmalonate in the presence of sodium ethoxide to afford alkylation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one can be found in databases like PubChem . However, the specific properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved literature.

Aplicaciones Científicas De Investigación

Investigación Farmacéutica

Los derivados de quinazolinona, incluidos los compuestos similares a la 2-Etil-2-metil-1,3-dihidroquinazolin-4-ona, son conocidos por su potencial en la investigación farmacéutica. Se han estudiado por sus propiedades antitumorales, antioxidantes y anticancerígenas . Además, prometen ser fármacos antibacterianos, antifúngicos, anticonvulsivos e hipotensores.

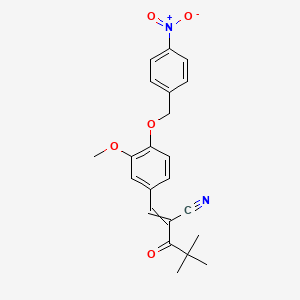

Síntesis de Moléculas Complejas

Este compuesto puede utilizarse como reactivo en la síntesis de moléculas orgánicas complejas. Por ejemplo, podría participar en la cetalización selectiva de cetonas o aldehídos en diversas vías de síntesis .

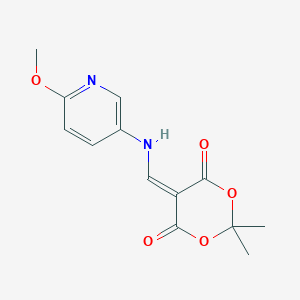

Ligando para Estudios de Receptores

Como las quinazolinonas se han utilizado como ligandos para varios receptores, como el receptor de 5-hidroxitriptamina (5-HT) , este compuesto puede desempeñar un papel similar en los estudios de unión a receptores.

Mecanismo De Acción

Target of Action

2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one is a derivative of 2,3-dihydroquinazolin-4(1H)-ones, which are known for their antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer activities

Mode of Action

It’s synthesized through the condensation of 2-aminobenzamide with aldehydes . This process likely results in the formation of a compound that can interact with its targets, leading to changes in their function.

Biochemical Pathways

Given its known biological activities, it’s likely that it affects pathways related to inflammation, pain sensation, microbial growth, and cell proliferation .

Result of Action

The molecular and cellular effects of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one are likely to be diverse, given its broad range of biological activities. It may inhibit the growth of microbes, reduce inflammation, alleviate pain, and inhibit the proliferation of cancer cells . .

Direcciones Futuras

Quinazolinone derivatives, including 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one, have shown promising biological activities, suggesting their potential as therapeutic agents . Future research could focus on exploring their biological activities further and optimizing their synthesis for potential drug development .

Propiedades

IUPAC Name |

2-ethyl-2-methyl-1,3-dihydroquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-3-11(2)12-9-7-5-4-6-8(9)10(14)13-11/h4-7,12H,3H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVBFJHZALSDBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(NC2=CC=CC=C2C(=O)N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402379 |

Source

|

| Record name | SBB056413 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012-59-5 |

Source

|

| Record name | SBB056413 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B1351322.png)

![N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1351350.png)

![1-(4-methoxyphenyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1351359.png)